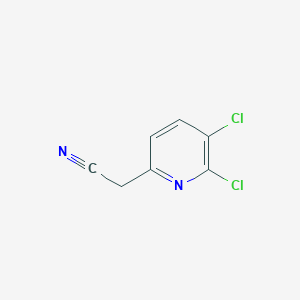

2-(5,6-Dichloropyridin-2-yl)acetonitrile

Description

2-(5,6-Dichloropyridin-2-yl)acetonitrile is a nitrile-substituted pyridine derivative characterized by a dichloro substitution at the 5- and 6-positions of the pyridine ring. Its molecular formula is C₇H₄Cl₂N₂, with the acetonitrile group (-CH₂CN) attached to the 2-position of the pyridine backbone. The dichloro substitution introduces strong electron-withdrawing effects, influencing its electronic structure, reactivity, and physicochemical properties.

Properties

Molecular Formula |

C7H4Cl2N2 |

|---|---|

Molecular Weight |

187.02 g/mol |

IUPAC Name |

2-(5,6-dichloropyridin-2-yl)acetonitrile |

InChI |

InChI=1S/C7H4Cl2N2/c8-6-2-1-5(3-4-10)11-7(6)9/h1-2H,3H2 |

InChI Key |

YBPWMDRRZSSOAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1CC#N)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following pyridine-acetonitrile derivatives are structurally related to 2-(5,6-Dichloropyridin-2-yl)acetonitrile, differing in substituent type and position:

Key Observations :

- Electron-withdrawing vs.

- Steric effects: The 5,6-dichloro arrangement may introduce steric hindrance, reducing accessibility to reactive sites compared to mono-substituted derivatives like 2-(6-chloropyridin-2-yl)acetonitrile .

Physical and Spectral Properties

Collision cross-section (CCS) data from ion mobility spectrometry provide insights into molecular conformation and size. While direct CCS values for 2-(5,6-Dichloropyridin-2-yl)acetonitrile are unavailable, comparisons can be made with analogs:

Analysis :

Electronic Structure and Reactivity

Density functional theory (DFT) studies on related compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) reveal that substituents significantly alter HOMO/LUMO distributions . For 2-(5,6-Dichloropyridin-2-yl)acetonitrile:

- HOMO : Likely localized on the pyridine ring, with reduced energy due to electron-withdrawing Cl groups.

- LUMO : Positioned on the nitrile group, facilitating nucleophilic attacks.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5,6-Dichloropyridin-2-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of halogenated acetonitrile derivatives typically involves halogenation of pyridine precursors followed by cyanoalkylation. For example, 2-(imidazo[4,5-b]pyridinyl)acetonitrile can be synthesized via nucleophilic substitution using acetonitrile derivatives as precursors under reflux conditions with catalysts like palladium (Pd) complexes . Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical. For instance, using dichloromethane as a solvent and maintaining anhydrous conditions can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements may require iterative adjustment of stoichiometric ratios (e.g., 1:1.2 for pyridine:halogenating agent) .

Q. How can X-ray crystallography determine the molecular structure of 2-(5,6-Dichloropyridin-2-yl)acetonitrile, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in aprotic solvents (e.g., acetonitrile/dichloromethane mixtures). Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts . The SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

- Data integration: Use SAINT or APEX3.

- Structure solution: Charge-flipping algorithms in SHELXD.

- Refinement: Anisotropic displacement parameters and disorder modeling in SHELXL .

Typical residuals for well-refined structures: , .

Advanced Research Questions

Q. What strategies resolve structural disorder in halogenated acetonitrile derivatives during crystallographic studies?

Methodological Answer: Disorder in halogenated compounds arises from rotational flexibility or lattice imperfections. Strategies include:

- Multi-component modeling: Split occupancy refinement for disordered atoms (e.g., chlorine positions).

- Restraints: Apply SIMU/DELU restraints in SHELXL to stabilize anisotropic displacement parameters.

- Twinned data: Use TWIN/BASF commands for twin refinement when multiple domains exist .

For example, in a palladium-acetonitrile complex, SbF counterion disorder was resolved by refining two conformers with 50% occupancy each .

Q. How can multivariate optimization in gas chromatography enhance detection of acetonitrile derivatives in complex matrices?

Methodological Answer: Gas chromatography with flame ionization detection (GC-FID) benefits from factorial design optimization. Critical variables include:

- Column temperature: Gradient programs (e.g., 40°C to 280°C at 15°C/min).

- Carrier gas flow rate: 1–2 mL/min helium.

- Split ratio: 10:1 to minimize peak broadening.

A two-level factorial design (2) evaluates factor significance. For example, retention time () and peak symmetry are monitored as responses. Robustness testing via Student’s -test () confirms method stability .

Q. What computational approaches predict the reactivity of 2-(5,6-Dichloropyridin-2-yl)acetonitrile in nucleophilic substitution reactions?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The energy gap () correlates with electrophilicity. For halogenated acetonitriles, values < 5 eV indicate high reactivity. Solvent effects (e.g., acetonitrile’s dielectric constant, ) are modeled via the polarizable continuum model (PCM). Transition-state optimization (e.g., for SNAr reactions) identifies steric hindrance from ortho-chlorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.